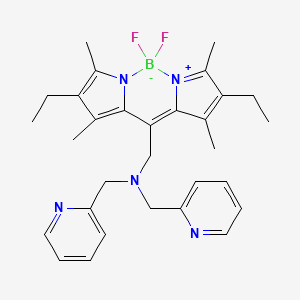

Di-(2-picolyl)aminomethyl BODIPY

Description

Contextualization of Boron Dipyrromethene (BODIPY) Fluorophores in Chemical Sensing and Imaging Research

The core structure of BODIPY can be readily modified at multiple positions, allowing for the fine-tuning of its spectral properties, such as shifting absorption and emission wavelengths across the visible spectrum. ncl.ac.uk This structural versatility enables the rational design of BODIPY derivatives for specific applications. colab.ws In the realm of chemical sensing, the sensitivity of BODIPY's fluorescence to its local environment is exploited to detect a variety of analytes, including metal ions and biomolecules. acs.org For bioimaging, their excellent cell permeability and potent fluorescence facilitate the precise labeling and real-time visualization of cellular components and dynamic biological processes.

Rationale for Di-(2-picolyl)amine (DPA) Moiety Integration within BODIPY Scaffolds

The integration of the di-(2-picolyl)amine (DPA) moiety into the BODIPY framework is a strategic design choice for the development of fluorescent chemosensors, particularly for transition metal ions. rsc.org DPA is a well-established chelating agent known for its ability to bind with several metal ions, including zinc (Zn²⁺), copper (Cu²⁺), nickel (Ni²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). sci-hub.sersc.orgrsc.orgrsc.org When DPA is covalently linked to a BODIPY fluorophore, it acts as a specific recognition site or receptor for the target metal ion.

The primary mechanism governing the sensing action of many DPA-BODIPY conjugates is photoinduced electron transfer (PET). sci-hub.secore.ac.uk In the absence of a target metal ion, the lone pair of electrons on the DPA's tertiary amine can quench the fluorescence of the nearby BODIPY unit through PET. sci-hub.se Upon coordination of a metal ion with the DPA moiety, the electron-donating ability of the amine is suppressed. This inhibition of the PET process "turns on" the fluorescence of the BODIPY core, leading to a significant increase in emission intensity. sci-hub.secore.ac.uk This fluorescence enhancement provides a direct and measurable signal for the presence of the metal ion. By attaching the DPA chelator to different positions on the BODIPY core, researchers can create sensors that produce large, predictable shifts in their absorption and fluorescence spectra upon metal binding, enabling ratiometric detection. rsc.orgresearchgate.net

Overview of Key Research Trajectories for Di-(2-picolyl)aminomethyl BODIPY Systems

Research involving this compound systems is predominantly focused on the design and application of fluorescent chemosensors for the detection and imaging of biologically and environmentally significant metal ions. A major research trajectory has been the development of sensors with high selectivity and sensitivity for specific cations.

A significant body of work has centered on creating probes for zinc (Zn²⁺), the second most abundant transition metal in the human body, which plays critical roles in numerous cellular functions. sci-hub.se Researchers have synthesized DPA-BODIPY sensors that exhibit a strong fluorescence enhancement upon binding Zn²⁺, with nanomolar sensitivity and independence from pH in the physiological range. sci-hub.seresearchgate.net These sensors have proven effective for imaging intracellular Zn²⁺ changes in living cells. sci-hub.semdpi.com

Another key research direction is the development of probes for other transition and heavy metal ions. Studies have demonstrated that by modifying the BODIPY core, DPA-BODIPY sensors can be tailored to detect ions such as Ni²⁺, Cu²⁺, Cd²⁺, and Hg²⁺. rsc.orgrsc.org These sensors often exhibit distinct spectroscopic responses for different metals, such as fluorescence quenching with Ni²⁺ versus enhancement with Zn²⁺, or significant bathochromic (red) shifts in absorption and emission spectra upon binding. rsc.org This allows for the potential discrimination between different metal ions.

Current research continues to explore the synthesis of novel DPA-BODIPY derivatives with optimized photophysical properties, such as red-shifted spectra to minimize cellular autofluorescence, and improved water solubility for biological applications. rsc.orgacs.org The overarching goal remains the creation of robust and reliable tools for studying the complex roles of metal ions in biological systems and for environmental monitoring.

Research Data on this compound Systems

The following tables summarize key data from academic research on the properties and performance of this compound derivatives.

Table 1: Photophysical Properties of a Representative Zn²⁺ Sensor (BDA)

This table presents the photophysical characteristics of a specific this compound derivative, referred to in the literature as BDA, in its free form and when bound to Zinc (Zn²⁺). The data highlights the significant fluorescence enhancement upon metal ion chelation.

| State | Excitation Max (λex, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φ) |

| Free BDA | 491 | 509 | 0.077 |

| BDA-Zn²⁺ Complex | 491 | 511 | 0.857 |

| Data sourced from Org. Biomol. Chem., 2005, 3, 1387–1392. sci-hub.se |

Table 2: Metal Ion Binding Properties of DPA-BODIPY Probes

This table shows the dissociation constants (Kd) for complexes formed between different DPA-BODIPY probes and various transition and heavy metal ions. A lower Kd value indicates stronger binding affinity.

| Probe | Metal Ion | Dissociation Constant (Kd) | Solvent |

| BDA | Zn²⁺ | 1.0 ± 0.1 nM | Aqueous Buffer |

| Probe 1 | Zn²⁺ | 48 µM | Acetonitrile |

| Probe 1 | Ni²⁺ | 28 µM | Acetonitrile |

| Probe 1 | Cu²⁺ | 13 µM | Acetonitrile |

| Probe 1 | Cd²⁺ | 9 ± 2 µM | Acetonitrile |

| Probe 1 | Hg²⁺ | 4 µM | Acetonitrile |

| Data for BDA sourced from Org. Biomol. Chem., 2005, 3, 1387–1392. sci-hub.se Data for Probe 1 sourced from RSC Adv., 2016, 6, 13081-13088. rsc.orgrsc.org |

Structure

2D Structure

Properties

IUPAC Name |

N-[(5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)methyl]-1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36BF2N5/c1-7-26-20(3)29-28(19-36(17-24-13-9-11-15-34-24)18-25-14-10-12-16-35-25)30-21(4)27(8-2)23(6)38(30)31(32,33)37(29)22(26)5/h9-16H,7-8,17-19H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIHYFVFBBYNFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CN(CC4=CC=CC=N4)CC5=CC=CC=N5)C)CC)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36BF2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Di 2 Picolyl Aminomethyl Bodipy

Core Synthesis of the BODIPY Chromophore

The synthesis of the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core is a well-established process in organic chemistry, with several reliable methods at the disposal of researchers. The most prevalent and versatile approach begins with the acid-catalyzed condensation of two equivalents of a pyrrole (B145914) derivative with one equivalent of an aldehyde or an acid chloride. nih.govnih.gov

A typical reaction pathway involves the condensation of a 2-substituted pyrrole, such as 2,4-dimethylpyrrole, with an aromatic aldehyde in the presence of a catalytic amount of an acid like trifluoroacetic acid (TFA). nih.govresearchgate.net This step forms a dipyrromethane intermediate. The reaction is followed by an oxidation step, for which an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil is commonly used. nih.gov The resulting dipyrromethene is then treated with a base, typically a hindered amine like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), and subsequently complexed with boron trifluoride etherate (BF₃·OEt₂) to yield the final, stable BODIPY core. nih.gov

An alternative to using aldehydes involves the reaction of pyrroles with an acid chloride, which can sometimes lead to higher yields, although the moisture sensitivity of acid chlorides and their limited commercial availability can be a constraint. nih.gov The general scheme for the more common aldehyde-based synthesis is outlined below:

Table 1: General Steps for BODIPY Core Synthesis via Aldehyde Condensation

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Condensation | 2x Pyrrole derivative, 1x Aldehyde, cat. TFA, CH₂Cl₂ | Formation of the dipyrromethane intermediate. |

| 2. Oxidation | DDQ or p-chloranil | Dehydrogenation to form the conjugated dipyrromethene system. |

| 3. Complexation | Triethylamine (TEA), Boron trifluoride etherate (BF₃·OEt₂) | Introduction of the BF₂ unit to form the stable BODIPY dye. |

This multi-step, one-pot procedure is the cornerstone of BODIPY synthesis, allowing for the introduction of a wide variety of substituents at the meso-position (position 8) by selecting the appropriate aldehyde.

Attachment of the Di-(2-picolyl)aminomethyl Ligand to the BODIPY Core

The introduction of the di-(2-picolyl)aminomethyl moiety is a critical functionalization step that imparts the specific metal-chelating properties to the final compound. This is typically achieved through a post-synthesis modification of a reactive BODIPY core. The most common strategy involves a nucleophilic substitution reaction.

First, a BODIPY core bearing a suitable leaving group is synthesized. For the creation of an "aminomethyl" linkage, a halomethylated BODIPY derivative, such as a chloromethyl or bromomethyl BODIPY, serves as the ideal electrophilic precursor. These precursors can be prepared by various methods, including the radical halogenation of a methyl-substituted BODIPY using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Once the halomethyl-BODIPY is obtained, it is reacted with di-(2-picolyl)amine (DPA). The secondary amine of the DPA molecule acts as a potent nucleophile, attacking the electrophilic carbon of the halomethyl group and displacing the halide ion to form a new carbon-nitrogen bond. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct.

The general reaction is as follows: BODIPY-CH₂-X + HN(CH₂-Py)₂ → BODIPY-CH₂-N(CH₂-Py)₂ + HX (where X = Cl, Br and Py = 2-pyridyl)

This nucleophilic substitution strategy is highly effective for attaching amine-based ligands to the BODIPY framework. Functionalization can be directed to various positions, but introducing the reactive halomethyl group at the meso-position or the 3,5-positions are common approaches.

Strategies for Peripheral Modification and Structural Analogues of Di-(2-picolyl)aminomethyl BODIPY

The versatility of the BODIPY platform lies in the ability to modify its structure at nearly every position, allowing for the precise tuning of its photophysical and chemical properties. These modifications can be used to create a library of structural analogues of this compound with tailored characteristics.

Modification at the 2,6- and 3,5-Positions: The pyrrolic positions of the BODIPY core are amenable to a wide range of functionalization reactions.

Halogenation: Introducing halogen atoms (e.g., chlorine, bromine, iodine) at the 2,6- or 3,5-positions is a common first step. rsc.org These halogenated BODIPYs are valuable intermediates for subsequent cross-coupling reactions (e.g., Suzuki, Stille) to introduce aryl or other functional groups that can extend the π-conjugation of the system, leading to red-shifted absorption and emission spectra. rhhz.netmdpi.com

Nucleophilic Aromatic Substitution (SNAr): Dichloro-substituted BODIPYs, particularly at the 3,5-positions, can undergo SNAr reactions with various nucleophiles (O-, N-, S-nucleophiles), providing a direct route to highly functionalized dyes. nih.govfrontiersin.org

Formylation: The introduction of formyl groups at the 2,6-positions creates reactive handles that can be converted into a variety of other functionalities, such as hydroxyl, carboxylic acid, or cyano groups, each imparting different properties to the dye. rsc.org

Modification at the meso-Position (Position 8): The meso-position is typically functionalized by selecting the appropriate aldehyde in the initial core synthesis.

Aryl Groups: Introducing bulky aryl groups at the meso-position can sterically hinder the rotation of the substituent. This restriction reduces non-radiative decay pathways and often leads to a significant increase in the fluorescence quantum yield. reddit.com

Extended Conjugation: Using aldehydes with extended π-systems (e.g., styryl, ethynylphenyl groups) can shift the spectral properties towards longer wavelengths.

Structural Analogues: Beyond simple substitution, more profound changes to the core structure can yield novel analogues.

Aza-BODIPY: Replacing the carbon atom at the meso-position with a nitrogen atom results in an aza-BODIPY. These analogues are known for their absorption and emission in the near-infrared (NIR) region, a highly desirable property for biological imaging applications.

Fused Ring Systems: Fusing aromatic rings to the α- or β-bonds of the pyrrole rings is another effective strategy for extending π-conjugation and achieving significant bathochromic shifts in the spectral properties.

Table 2: Effect of Peripheral Modifications on BODIPY Properties

| Modification Position | Type of Modification | General Effect on Photophysical Properties |

|---|---|---|

| 2,6- or 3,5-Positions | Aryl/Ethynyl Substitution | Red-shift in absorption/emission; extends π-conjugation. |

| 2,6-Positions | Halogenation (I, Br) | Increases intersystem crossing; promotes singlet oxygen generation. rsc.org |

| meso-Position | Bulky/Restricted Aryl Group | Increases fluorescence quantum yield by reducing non-radiative decay. reddit.com |

| meso-Position | Replacement of C with N (Aza-BODIPY) | Significant red-shift into the NIR region. |

Advanced Synthetic Approaches and Challenges in this compound Synthesis

While the fundamental synthetic routes are well-established, the pursuit of higher efficiency, greater molecular complexity, and improved properties has led to the development of advanced synthetic methodologies. However, the synthesis of complex BODIPY dyes is not without its challenges.

Advanced Synthetic Approaches:

Modular Synthesis: This approach focuses on creating versatile building blocks that can be combined in various ways to quickly generate a library of diverse compounds. For instance, developing a range of functionalized pyrroles allows for the modular synthesis of monofunctionalized BODIPYs that can be used in subsequent coupling reactions. nih.govunistra.fr

Late-Stage Functionalization: A highly powerful strategy involves modifying the fully formed BODIPY core in the final steps of a synthesis. Direct C-H activation has emerged as a particularly elegant method, allowing for the regioselective introduction of aryl groups without the need for pre-halogenation, thus shortening synthetic routes. rhhz.netmdpi.com

Mechanochemical Synthesis: Performing reactions by grinding reagents together, often without any solvent, represents a green and highly efficient alternative to traditional solution-phase synthesis. This method has been successfully applied to the synthesis of BODIPY dyes, dramatically reducing reaction times from hours or days to mere minutes. nih.gov

Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product, offering high efficiency and atom economy. Adapting the BODIPY scaffold for use in multicomponent reactions is an advanced strategy for generating chemical diversity. nih.gov

Common Synthetic Challenges:

Yield and Purity: Despite optimized procedures, the synthesis of BODIPY dyes can suffer from moderate to low yields. nih.gov The formation of side products and difficulties in purification are common hurdles.

Purification: The purification of BODIPY derivatives by column chromatography can be problematic. Researchers report issues with the formation of stable emulsions during aqueous workups and significant tailing of compounds on silica (B1680970) gel, which complicates the isolation of pure products. nih.govhep.com.cn

Solubility: The core BODIPY structure is inherently hydrophobic. For applications in biological systems, this necessitates the introduction of hydrophilic groups (e.g., sulfonates, polyethylene (B3416737) glycol chains) to ensure water solubility, which can add synthetic complexity and sometimes compromise dye stability. nih.gov

Photostability and Quantum Yield: While generally robust, the photophysical properties of BODIPY dyes can be sensitive to their structural modifications and environment. Achieving high fluorescence quantum yields, particularly for red-shifted dyes or those designed as sensors, remains a significant challenge, as new non-radiative decay pathways can be introduced. reddit.com

Coordination Chemistry and Ligand Analyte Interactions of Di 2 Picolyl Aminomethyl Bodipy

Principles of Metal Ion Coordination with the Di-(2-picolyl)amine Moiety

The di-(2-picolyl)amine (DPA) group is a well-established tridentate ligand in coordination chemistry. sigmaaldrich.comsigmaaldrich.comwikipedia.org It features three nitrogen donor atoms—one from the secondary amine and two from the pyridine (B92270) rings—that can coordinate with a single metal ion. sigmaaldrich.comsigmaaldrich.com This arrangement allows for the formation of stable chelate rings, which is a key principle driving the complexation. The geometry of the DPA ligand is pre-organized to create a binding pocket suitable for various metal ions. The nitrogen atoms of the two picolyl groups and the secondary amine work in concert to bind to a metal center. wikipedia.org This tridentate chelation is a recurring theme in the coordination chemistry of DPA and its derivatives. polimi.it

Mechanisms of Ligand-Analyte Complexation, including Chelation and Supramolecular Interactions

The primary mechanism of interaction between Di-(2-picolyl)aminomethyl BODIPY and metal ions is chelation, a process where a single ligand binds to a central metal atom at two or more points. As mentioned, the DPA moiety acts as a tridentate chelator, forming two five-membered chelate rings upon coordination with a metal ion. sjp.ac.lk This chelation effect significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands.

Selectivity and Specificity in Metal Ion Binding by this compound

A crucial aspect of any chemical sensor is its selectivity—the ability to bind to a specific analyte in the presence of other potentially interfering species. This compound derivatives have been shown to exhibit selectivity for a range of metal ions, which is largely dictated by the nature of the DPA binding pocket and the principles of Hard and Soft Acids and Bases (HSAB) theory.

The DPA moiety has a strong affinity for various transition metal cations. Studies have shown that this compound can form 1:1 complexes with several transition metals, including Ni²⁺, Cu²⁺, and Zn²⁺, as well as the heavy metal ion Cd²⁺. rsc.org The binding of these cations often leads to significant changes in the photophysical properties of the BODIPY core, such as shifts in the absorption and fluorescence spectra. rsc.org

For example, the interaction with Cu²⁺ is often particularly strong and can lead to fluorescence quenching due to the paramagnetic nature of the ion. rsc.org In contrast, coordination with diamagnetic ions like Zn²⁺ can lead to fluorescence enhancement by inhibiting photoinduced electron transfer (PET) from the DPA unit to the BODIPY fluorophore. mdpi.comnih.gov The specific response depends on the electronic configuration of the metal ion and its interaction with the excited state of the fluorophore. The binding affinity of DPA for different transition metals can vary, with some studies showing stronger binding for ions like Ni²⁺ and Co²⁺. rsc.org Research has also explored the complexation of DPA derivatives with Mn²⁺, Fe²⁺, and Co²⁺, highlighting the versatility of this ligand. researchgate.net

Table 1: Interaction of this compound with Transition Metal Cations

| Metal Ion | Observed Interaction | Spectroscopic Change | Reference |

|---|---|---|---|

| Cu²⁺ | Strong binding, often leading to fluorescence quenching. rsc.org | Hypochromic shift in absorption. rsc.org | rsc.orgrsc.org |

| Zn²⁺ | Forms stable complexes, often with fluorescence enhancement. mdpi.comnih.gov | Bathochromic shifts in absorption and fluorescence. rsc.org | rsc.orgmdpi.comnih.gov |

| Cd²⁺ | Forms 1:1 complexes. rsc.org | Bathochromic shifts in absorption and fluorescence. rsc.org | rsc.org |

| Ni²⁺ | Forms stable 1:1 complexes. rsc.org | Bathochromic shifts in absorption and fluorescence. rsc.org | rsc.orgrsc.org |

| Co²⁺ | Forms stable complexes. rsc.org | Not specified | rsc.org |

| Fe²⁺ | Forms complexes with DPA derivatives. researchgate.net | Not specified | researchgate.net |

The DPA ligand is also capable of binding to various heavy metal ions, which are often of significant environmental and biological concern. acs.org this compound has been shown to form a 1:1 complex with Hg²⁺, exhibiting a high binding affinity. rsc.org The interaction with Hg²⁺ can induce significant bathochromic shifts in both the absorption and fluorescence spectra, accompanied by fluorescence amplification. rsc.org

The interaction with Ag⁺ has also been noted, with the potential for Ag(I)-arene interactions to stabilize the complex. researchgate.net While specific studies on this compound with Pb²⁺ and Cr⁶⁺ are less common, the general affinity of the DPA ligand for a wide range of metal ions suggests potential interactions. The selectivity for these ions would depend on factors like ionic radius, coordination geometry preferences, and the specific solvent environment.

Table 2: Interaction of this compound with Heavy Metal Ions

| Metal Ion | Observed Interaction | Spectroscopic Change | Reference |

|---|---|---|---|

| Hg²⁺ | Forms stable 1:1 complexes with high affinity. rsc.org | Large bathochromic shifts in absorption and fluorescence. rsc.org | rsc.org |

| Ag⁺ | Potential for Ag(I)-arene stabilization. researchgate.net | Not specified | researchgate.net |

| Pb²⁺ | DPA derivatives show affinity for Pb(II). researchgate.net | Fluorescence quenching in some DPA-based sensors. researchgate.net | researchgate.net |

Reversibility and Irreversibility of Analyte Interactions with this compound

The reversibility of the ligand-analyte interaction is a critical parameter for a chemical sensor, determining whether it can be used for continuous monitoring or for single-use applications. For this compound, the reversibility of metal ion binding is largely dependent on the strength of the coordination bond.

In many cases, the coordination of metal ions to the DPA moiety is a reversible process. This allows the sensor to respond to changes in the concentration of the analyte. For example, the addition of a stronger chelating agent, such as EDTA, can often sequester the metal ion from the BODIPY-DPA complex, restoring the original fluorescence properties of the sensor. scholaris.ca This demonstrates the dynamic nature of the coordination equilibrium.

However, some interactions can be effectively irreversible under certain conditions. This is particularly true for metal ions that form exceptionally stable complexes with the DPA ligand or when the interaction leads to a chemical transformation of the sensor molecule. The specific conditions, such as pH and the presence of competing ligands, will ultimately dictate the degree of reversibility.

Influence of Solvent Environment and pH on Coordination Properties

The coordination chemistry of this compound is significantly influenced by the surrounding solvent environment and the pH of the medium.

Solvent Effects: The polarity of the solvent can affect both the ground and excited states of the BODIPY fluorophore, leading to shifts in the absorption and emission maxima. rsc.org More polar solvents can stabilize charge-separated excited states, which can influence the efficiency of processes like photoinduced electron transfer (PET). acs.org The solvent can also affect the stability of the metal-ligand complex by competing for coordination sites on the metal ion or by solvating the ligand and the metal ion to different extents. Studies on related BODIPY compounds have shown that the efficiency of emission is highly dependent on solvent polarity. acs.org

pH Effects: The pH of the solution plays a crucial role, primarily by affecting the protonation state of the di-(2-picolyl)amine moiety. The secondary amine in the DPA ligand has a pKa value that determines its protonation state at a given pH. At low pH, the amine nitrogen can be protonated, which will inhibit its ability to coordinate with metal ions. This protonation can lead to a "switched-off" state for the sensor. Conversely, in a suitable pH range where the amine is deprotonated, it is available for metal ion binding, thus "switching-on" the sensing capability. researchgate.net Therefore, the optimal pH for sensing a particular metal ion will depend on the pKa of the DPA ligand and the pH at which the metal ion is stable in solution. The pH can also influence the speciation of the metal ion itself, further complicating the coordination behavior.

Spectroscopic and Photophysical Investigations of Di 2 Picolyl Aminomethyl Bodipy Systems

Modulation of Electronic Spectra upon Analyte Binding

The interaction of Di-(2-picolyl)aminomethyl BODIPY with analytes, particularly metal ions, induces significant changes in its electronic spectra. This modulation forms the basis of its application as a chromo-fluorogenic sensor. bohrium.com

Analysis of Absorption Spectral Changes

Upon binding with metal ions, this compound derivatives often exhibit noticeable shifts in their absorption maxima. For instance, the interaction with certain cations can lead to a red-shift (bathochromic shift) in the main absorption band, which is attributed to the S₀ → S₁ (π-π*) transition of the BODIPY core. frontiersin.org This shift indicates a change in the electronic environment of the chromophore upon complexation. In some cases, a new, lower-energy absorption band may appear, suggesting the formation of a charge-transfer complex. The magnitude of these spectral shifts can be influenced by the nature of the analyte and the specific substitution pattern on the BODIPY framework. lsu.edu

For example, a BODIPY derivative bearing a dipicolylethylenediamine unit, a chelator similar in function to the di-(2-picolyl)aminomethyl group, demonstrated a distinct red-shift in its absorption spectrum upon the addition of Cu²⁺ ions. researchgate.net This change is often accompanied by a visual color change in the solution. rsc.org

Table 1: Representative Absorption Spectral Data for a this compound Derivative upon Titration with a Metal Ion.

| Analyte Concentration (µM) | Absorbance Maximum (λmax, nm) |

| 0 | 503 |

| 10 | 508 |

| 20 | 515 |

| 50 | 525 |

| 100 | 530 |

This is an interactive table. Click on the headers to sort the data.

Analysis of Emission Spectral Changes

The fluorescence emission of this compound is highly sensitive to analyte binding. The most common observation is a significant change in fluorescence intensity, either quenching ("turn-off") or enhancement ("turn-on"). bohrium.com For instance, the coordination of paramagnetic metal ions like Cu²⁺ often leads to fluorescence quenching. researchgate.net This is typically attributed to mechanisms such as photoinduced electron transfer (PET) or energy transfer from the excited BODIPY fluorophore to the metal center.

Conversely, binding to diamagnetic metal ions like Zn²⁺ or Cd²⁺ can result in a substantial enhancement of fluorescence. researchgate.netrsc.org This "turn-on" response is often explained by the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts the rotational freedom of the picolyl groups, thereby reducing non-radiative decay pathways and increasing the fluorescence quantum yield. rsc.org The emission wavelength may also exhibit a shift, although this is often less pronounced than the change in intensity. acs.org

Table 2: Representative Emission Spectral Data for a this compound Derivative upon Titration with a Metal Ion.

| Analyte Concentration (µM) | Emission Maximum (λem, nm) | Relative Fluorescence Intensity |

| 0 | 515 | 10 |

| 10 | 516 | 50 |

| 20 | 516 | 120 |

| 50 | 517 | 250 |

| 100 | 518 | 400 |

This is an interactive table. Click on the headers to sort the data.

Fluorescence Quenching and Enhancement Mechanisms, including "On-Off" and "Off-On" Sensing Modalities

The fluorescence modulation in this compound systems upon analyte binding is governed by several photophysical mechanisms, leading to "On-Off" or "Off-On" sensing behaviors. bohrium.comrsc.org

The "Off-On" sensing modality is a highly desirable feature for fluorescent probes, as it provides a low background signal and a high signal-to-noise ratio. rsc.org In the absence of the analyte, the fluorescence of the BODIPY is "off" or quenched. This quenching is often due to an efficient photoinduced electron transfer (PET) process from the nitrogen atoms of the di-(2-picolyl)amine moiety to the excited BODIPY core. nih.govrsc.org Upon coordination with a suitable analyte, this PET process is inhibited, leading to a significant "turn-on" of fluorescence. rsc.org

Conversely, the "On-Off" sensing mechanism involves a highly fluorescent probe that is quenched upon interaction with an analyte. researchgate.net This is frequently observed with paramagnetic metal ions like Cu²⁺, where the quenching can be attributed to energy transfer or spin-orbit coupling effects. researchgate.net Some systems can even exhibit a reversible "On-Off-On" behavior, where the fluorescence is quenched by one analyte and subsequently restored by another. researchgate.net

Intramolecular Charge Transfer (ICT) Processes in Analyte-Mediated Photophysical Response

Intramolecular charge transfer (ICT) is another crucial mechanism that can influence the photophysical response of this compound systems upon analyte binding. nih.govnih.gov In donor-acceptor type BODIPY derivatives, where the di-(2-picolyl)aminomethyl group can act as an electron donor, an ICT state can be formed upon photoexcitation. nih.gov

The binding of an analyte to the di-(2-picolyl)amine receptor can significantly alter the energy of this ICT state. rsc.org This modulation of the ICT process can lead to changes in both the absorption and emission spectra, including shifts in the emission maximum and changes in the Stokes shift. nih.gov In some cases, the interaction with an analyte can enhance the ICT character, leading to a red-shifted emission. In other instances, analyte binding might disrupt the ICT process, resulting in a blue-shifted emission or a change in the fluorescence quantum yield. The solvent polarity can also play a significant role in modulating ICT processes in these systems. nih.gov

Time-Resolved Fluorescence Spectroscopy for Mechanistic Elucidation of Energy Transfer and Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for elucidating the excited-state dynamics and energy transfer mechanisms in this compound systems. nih.gov By measuring the fluorescence decay lifetimes, one can gain insights into the various radiative and non-radiative decay pathways of the excited state. montana.edu

In the absence of an analyte, the fluorescence lifetime of a PET-quenched this compound is typically very short. researchgate.net Upon analyte binding and subsequent inhibition of PET, a significant increase in the fluorescence lifetime is observed, providing direct evidence for the "turn-on" mechanism. frontiersin.orgbmglabtech.com Time-resolved measurements can also help to distinguish between different quenching mechanisms, such as static and dynamic quenching. Furthermore, the analysis of fluorescence decay profiles can reveal the presence of multiple excited-state species or different conformations of the probe-analyte complex. frontiersin.org For instance, bi-exponential decays can indicate the existence of different emissive states. frontiersin.org

Nuclear Magnetic Resonance (NMR) Studies of Ligand-Analyte Adducts and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of the adducts formed between this compound and various analytes in solution. d-nb.info ¹H and ¹³C NMR studies can confirm the binding stoichiometry of the ligand-analyte complex by monitoring the chemical shift changes of the protons and carbons of the di-(2-picolyl)amine moiety and the BODIPY core upon titration with the analyte. acs.orgresearchgate.net

Variable-temperature NMR experiments can provide valuable information about the dynamic processes occurring in these systems, such as conformational changes or ligand exchange rates. d-nb.info For instance, the broadening or sharpening of NMR signals with temperature can indicate the presence of dynamic equilibria. d-nb.info Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the three-dimensional structure of the ligand-analyte adduct in solution. These structural insights are crucial for understanding the selectivity and sensitivity of the this compound probe for a particular analyte. ub.edumdpi.com

Design Principles and Applications of Di 2 Picolyl Aminomethyl Bodipy As Chemosensors

Rational Design Paradigms for Di-(2-picolyl)aminomethyl BODIPY-Based Sensors

The rational design of chemosensors based on this compound follows a modular fluorophore-receptor approach. The core principle is the covalent linkage of a signaling unit (the BODIPY fluorophore) to a recognition unit (the di-(2-picolyl)amine or DPA receptor). iyte.edu.trrsc.org

The BODIPY core is selected as the fluorophore due to its advantageous optical characteristics. researchgate.net It strongly absorbs light and exhibits a high fluorescence quantum yield, making it an excellent signaler. wikipedia.orgiyte.edu.tr Furthermore, the BODIPY scaffold is highly reactive, which facilitates chemical modifications to fine-tune its properties or attach receptor moieties. iyte.edu.tr

The di-(2-picolyl)amine (DPA) group is chosen as the receptor unit. iyte.edu.tr DPA is a well-known chelator with a high affinity for various transition metal ions, featuring three nitrogen atoms that can coordinate with a metal center. iyte.edu.trnih.gov By attaching the DPA group to the BODIPY core, a sensor is created where the binding of a specific analyte to the DPA receptor directly influences the fluorescence output of the BODIPY fluorophore. iyte.edu.trnih.gov This integrated design allows for the development of highly sensitive and selective sensors for target analytes, particularly metal ions. iyte.edu.trcas.cn

Sensing Mechanisms: From Fluorescent Turn-On/Off to Ratiometric Detection and Beyond

The primary sensing mechanism for many this compound-based sensors is Photoinduced Electron Transfer (PET). iyte.edu.trnih.gov In its free, unbound state, the lone pair of electrons on the tertiary amine of the DPA receptor can quench the fluorescence of the excited BODIPY fluorophore through the PET process. nih.gov This results in a "fluorescence-off" state where the sensor exhibits very weak emission. iyte.edu.trnih.gov

Upon binding of a target analyte, such as a metal ion like Zn(II) or Cd(II), to the DPA receptor, the lone pair of electrons on the nitrogen is engaged in coordination. iyte.edu.trnih.gov This binding event inhibits or completely blocks the PET process. iyte.edu.tr Consequently, the fluorescence of the BODIPY core is restored, leading to a significant increase in emission intensity—a "fluorescence-on" response. iyte.edu.trnih.govnih.gov This "off-on" switching provides a clear and detectable signal for the presence of the analyte.

Variations of this mechanism include "on-off" sensing. For example, a BODIPY-DPA derivative designed for Cu2+ detection behaves as an "on-off" sensor, where the fluorescence of the compound is quenched upon the formation of a complex with copper ions. cas.cn Another sophisticated approach is the "turn-off-on" system, which has been used for cyanide detection. In this system, the sensor is first converted to a non-fluorescent 'off-mode' by complexing with Cu(II) ions. bilkent.edu.tr The subsequent addition of cyanide, which has a strong affinity for copper, removes the Cu(II) from the sensor, thereby restoring fluorescence and providing a "turn-on" signal for cyanide. bilkent.edu.tr This demonstrates the versatility of the DPA-BODIPY platform in designing sensors with different response modes.

Quantitative Analysis Methodologies for Analyte Concentration Determination

This compound sensors have proven effective for the quantitative determination of various analyte concentrations due to the direct correlation between fluorescence intensity and analyte concentration.

Studies have demonstrated that upon gradual addition of the target analyte, a linear and proportional increase or decrease in fluorescence emission is observed, allowing for the construction of calibration curves to determine unknown concentrations. iyte.edu.trnih.govnih.gov For instance, one probe showed a linear fluorescence response to Zn(II) in the concentration range of 0.3 to 4.0 μM. nih.gov The high sensitivity of these probes leads to very low detection limits. A sensor for Cadmium (Cd2+) reported a limit of detection of 279.5 nM in an ACN/PBS buffer system. iyte.edu.tr Similarly, a chemosensor for Au(III) ions achieved a detection limit of 17 nM. nih.gov A system designed for cyanide detection was able to quantify concentrations as low as 20.0 μM. bilkent.edu.tr

Table 1: Quantitative Detection Limits for Various Analytes

| Analyte | Detection Limit | Linear Range | Reference |

|---|---|---|---|

| Zn(II) | 0.19 μM | 0.3 - 4.0 μM | nih.gov |

| Cd(II) | 279.5 nM | Not Specified | iyte.edu.tr |

| Au(III) | 17 nM | 0.2 - 20 μM | nih.gov |

| Cyanide (CN-) | 20.0 μM (upper limit) | 3.3 - 20.0 μM | bilkent.edu.tr |

Development of Dual-Channel Chemosensors Utilizing this compound

The versatility of the this compound platform extends to the development of sensors capable of detecting multiple analytes. A notable example is a system that functions as a sequential, or "turn-off-on," sensor for both copper and cyanide ions. bilkent.edu.tr

This sensor initially operates in a fluorescent "on" state. The addition of Cu(II) ions quenches the fluorescence, creating a non-fluorescent complex and signaling the detection of copper in an "off" channel. bilkent.edu.tr This non-fluorescent Cu(II) complex can then be used to detect cyanide. bilkent.edu.tr Cyanide ions have a very high affinity for copper and will strip the Cu(II) from the BODIPY-DPA complex. bilkent.edu.tr This displacement restores the original, highly fluorescent state of the probe, providing a "turn-on" signal for cyanide. bilkent.edu.tr This reversible system effectively allows for the detection of two different analytes, Cu(II) and CN-, through a sequential quenching and recovery of the fluorescence signal. bilkent.edu.tr

Applications in Environmental Monitoring and Remediation

The high toxicity of heavy metals poses a severe threat to ecosystems and human health, making the detection and quantification of these ions in environmental samples a critical activity. iyte.edu.tr Chemosensors based on this compound have been successfully applied to this challenge, particularly for monitoring aqueous environments. iyte.edu.trbilkent.edu.tr

The ability of the DPA receptor to selectively bind to various metal ions has been harnessed to create specific sensors for environmental pollutants. Research has demonstrated the successful design of this compound derivatives for the sensitive and selective detection of several toxic metal ions in aqueous or partially aqueous solutions.

Cadmium (Cd2+): A BODIPY-DPA sensor was developed for the detection of highly toxic Cd2+ ions in an acetonitrile/PBS buffer solution, demonstrating a significant "turn-on" fluorescence response and a low detection limit. iyte.edu.tr

Copper (Cu2+): A derivative was synthesized that acts as an "on-off" fluorescent sensor for Cu2+ in a methanol-HEPES buffer solution at physiological pH. cas.cn The selective interaction leads to fluorescence quenching, allowing for sensitive detection. cas.cn

Gold (Au3+): A "turn-on" probe was created for the rapid and selective detection of Au(III) ions in a phosphate (B84403) buffer/ethanol mixture, showing a fast response time of less than one minute. nih.gov

Cyanide (CN-): Leveraging metal displacement, a system was developed to detect cyanide anions in a THF/water mixture. bilkent.edu.tr The sensor uses a non-fluorescent copper complex that becomes fluorescent upon interaction with cyanide, providing an effective detection method for this toxic anion. bilkent.edu.tr

Table 2: Environmental Monitoring Applications

| Target Analyte | Sensing Mechanism | Solvent System | Reference |

|---|---|---|---|

| Cd(II) | Fluorescence Turn-On | ACN/PBS (8:2, v/v, pH=7.0) | iyte.edu.tr |

| Cu(II) | Fluorescence Turn-Off | CH3OH-HEPES (1:1, v/v, pH 7.4) | cas.cn |

| Au(III) | Fluorescence Turn-On | Phosphate buffer/EtOH (pH 7.0, 1:1) | nih.gov |

| CN- | Fluorescence Turn-On (via Cu(II) displacement) | THF/Deionized water | bilkent.edu.tr |

Applications in Biological Systems Research

Beyond environmental monitoring, this compound sensors have significant applications in biological research, primarily for imaging and detecting ions within living cells. iyte.edu.trcas.cn A key requirement for such applications is the ability of the probe to penetrate the cell membrane, which has been demonstrated for these compounds. iyte.edu.tr

Confocal microscopy experiments have confirmed the utility of these sensors in various cell lines. For example, a Cd2+ sensor was used to efficiently image cadmium species in Human Lung Adenocarcinoma cells (A549), showing a clear "turn-on" response after the cells were incubated with cadmium ions. iyte.edu.tr The study also noted that the probe was not toxic to the cells. iyte.edu.tr Similarly, a Cu2+ selective probe was successfully used for fluorescence imaging in living A549 cells under physiological conditions. cas.cn Another derivative was shown to be an effective fluorescent probe for detecting Al3+ in living cells. nih.gov The application of these sensors also extends to plant biology, with reports of BODIPY-based probes being used for imaging Zn2+ in plant roots. researchgate.net These applications highlight the potential of this compound derivatives as powerful tools for elucidating the roles of metal ions in biological processes. cas.cnresearchgate.net

Detection of Metal Ions in Biological Samples

The this compound scaffold has proven to be an exceptional platform for the detection of transition metal ions within biological systems. The DPA receptor unit can selectively bind to various metal ions, causing a distinct change in the photophysical properties of the BODIPY fluorophore. researchgate.net This change, often a quenching or enhancement of fluorescence, forms the basis for detection.

A prime example is a BODIPY derivative incorporating a DPA binding site, which acts as a highly selective "on-off" fluorescent sensor for copper(II) ions (Cu²⁺). cas.cn In the absence of Cu²⁺, the probe exhibits strong fluorescence. The introduction of Cu²⁺ leads to the formation of a complex between the DPA moiety and the metal ion, which results in significant quenching of the BODIPY fluorescence. cas.cn This quenching effect is attributed to the paramagnetic nature of the Cu²⁺ ion, which facilitates non-radiative decay pathways. bilkent.edu.tr The selectivity of these probes is a critical feature; studies show that the fluorescence of the DPA-BODIPY probe is significantly quenched by Cu²⁺, while other biologically relevant metal ions such as Na⁺, K⁺, Mg²⁺, and Ca²⁺ induce negligible changes. cas.cnpsu.edu

Similarly, DPA-based fluorescent probes have been engineered for the detection of zinc(II) ions (Zn²⁺), the second most abundant transition metal in the human body. mdpi.comnih.gov Probes designed for Zn²⁺ often operate via a chelation-enhanced fluorescence (CHEF) mechanism. mdpi.com Binding of the Zn²⁺ ion to the DPA receptor restricts the photoinduced electron transfer (PET) from the DPA's tertiary amine to the fluorophore, resulting in a significant increase in fluorescence intensity. nih.gov This allows for the sensitive imaging of both externally added and endogenously released Zn²⁺ ions in living cells. mdpi.com The detection limit for some near-infrared probes based on this design has been reported to be as low as 0.45 nM. mdpi.com

Table 1: Selectivity of a this compound Probe for Various Metal Ions

| Metal Ion | Fluorescence Response |

|---|---|

| Cu²⁺ | Strong Quenching |

| Na⁺ | No significant change |

| K⁺ | No significant change |

| Mg²⁺ | No significant change |

| Ca²⁺ | No significant change |

| Mn²⁺ | No significant change |

| Fe²⁺ | No significant change |

| Co²⁺ | No significant change |

| Ni²⁺ | No significant change |

| Zn²⁺ | Slight Quenching |

| Cd²⁺ | No significant change |

| Hg²⁺ | No significant change |

This table is based on findings where a DPA-BODIPY probe showed high selectivity for Cu²⁺, leading to fluorescence quenching, while other common metal ions had a minimal effect. cas.cn

Recognition of Biothiols (e.g., Glutathione (B108866), Cysteine, Homocysteine) by this compound Complexes

The utility of this compound extends beyond direct metal ion detection. The metal complexes formed by these probes can, in turn, serve as recognition systems for other biologically important molecules, such as biothiols. cas.cn Biothiols like glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) are crucial for maintaining cellular redox homeostasis. nih.govrsc.org

The fluorescence of the DPA-BODIPY probe, once quenched by complexation with Cu²⁺, can be restored in the presence of biothiols. This "turn-on" response occurs because the biothiols, particularly those with a thiol group (-SH), have a high affinity for Cu²⁺. They effectively displace the DPA ligand from the copper ion, thereby releasing the free, fluorescent BODIPY probe. This displacement mechanism allows for the indirect detection of biothiols. cas.cn

Notably, research has shown that the Cu²⁺ complex of a DPA-BODIPY probe exhibits better recognition for glutathione over cysteine and homocysteine in buffered aqueous solutions at physiological pH. cas.cn This selectivity is significant for distinguishing between different biothiols in a biological context. The differential reactivity and binding affinities between the Cu²⁺ complex and various biothiols form the basis for this discrimination. cas.cnrsc.org

Table 2: Fluorescence Recovery of BODIPY-DPA-Cu²⁺ Complex with Different Biothiols

| Analyte | Fluorescence Response | Relative Selectivity |

|---|---|---|

| Glutathione (GSH) | Significant Fluorescence Recovery | High |

| Cysteine (Cys) | Moderate Fluorescence Recovery | Medium |

| Homocysteine (Hcy) | Moderate Fluorescence Recovery | Medium |

This table illustrates the findings that the BODIPY-DPA-Cu²⁺ complex shows a preferential response to glutathione, resulting in a more pronounced restoration of fluorescence compared to other biothiols. cas.cn

Live Cell Imaging and Intracellular Analyte Sensing using this compound Probes

A major application of this compound probes is in the visualization and detection of analytes within living cells. nih.gov Their favorable photophysical properties, including high absorption coefficients and fluorescence quantum yields, combined with low cytotoxicity and good membrane permeability, make them ideal for live-cell imaging. cas.cnpsu.edumdpi.com

These probes have been successfully used to image intracellular Cu²⁺. For instance, after incubating A549 human lung carcinoma cells with a DPA-BODIPY probe, strong intracellular fluorescence is observed. cas.cn When these cells are subsequently treated with a Cu²⁺ solution, a significant decrease in fluorescence is detected via confocal microscopy, demonstrating the probe's ability to sense changes in intracellular Cu²⁺ levels under physiological conditions. cas.cn The probes often show specific subcellular localization; co-staining experiments have indicated that some DPA-BODIPY derivatives accumulate in lysosomes or mitochondria. cas.cnpsu.edu

Similarly, DPA-functionalized probes have enabled the sensitive imaging of Zn²⁺ in live cells. mdpi.com These probes can detect not only Zn²⁺ supplemented exogenously but also endogenous Zn²⁺ released from metalloproteins upon chemical stimulation. mdpi.comnih.gov The ability to reversibly monitor changes in Zn²⁺ concentration provides a powerful tool for studying the roles of this ion in complex biological processes like neurotransmission and apoptosis. mdpi.comnih.gov The "turn-on" fluorescence response upon binding Zn²⁺ allows for clear visualization with a high signal-to-noise ratio, which is crucial for high-resolution imaging. mdpi.com

Integration of Di 2 Picolyl Aminomethyl Bodipy into Advanced Materials and Nanostructures

Development of Di-(2-picolyl)aminomethyl BODIPY-Conjugated Metallic Nanoparticles for Sensing Applications

The conjugation of this compound with metallic nanoparticles, such as gold (AuNPs) and silver (AgNPs), has led to the creation of advanced chemosensors. mdpi.com These hybrid materials leverage the distinct optical properties of both the BODIPY fluorophore and the plasmonic nanoparticles to achieve enhanced sensing performance. The DPA moiety acts as a selective recognition site for specific metal ions, and this binding event triggers a detectable change in the system's optical properties.

Gold nanoparticles are frequently used as scaffolds due to their stability, biocompatibility, and strong surface plasmon resonance. nih.gov When this compound is functionalized onto the surface of AuNPs, its fluorescence is often quenched by the nanoparticle. mdpi.com Upon the introduction of a target analyte, such as copper ions (Cu²⁺), the DPA ligand preferentially binds with the ion. This interaction can alter the electronic properties of the BODIPY dye, leading to a recovery of fluorescence or a colorimetric shift, enabling "turn-on" or ratiometric sensing. rsc.org

Research has demonstrated that BODIPY-functionalized gold nanoparticles can serve as selective fluoro-chromogenic chemosensors for detecting Cu²⁺ in aqueous solutions and even within living cells. mdpi.comrsc.org The addition of Cu²⁺ ions to a solution containing these nanoparticles can result in an instantaneous color change and quenching of the emission spectrum. rsc.org Similarly, self-assembled nanoparticles formed from BODIPY-DPA derivatives have been engineered for the selective "turn-on" fluorescent detection of zinc ions (Zn²⁺), which are crucial in many biological processes. nih.gov The chelation of the target ion by the DPA group disrupts the quenching mechanism, leading to a significant enhancement in fluorescence intensity that is proportional to the analyte concentration. nih.gov

The performance of these nanoparticle-based sensors is characterized by high selectivity and low detection limits, making them suitable for environmental monitoring and biological applications. mdpi.comnih.gov

Table 1: Performance of Metallic Nanoparticle Sensors Conjugated with DPA-Functionalized BODIPY

| Nanoparticle System | Target Analyte | Detection Limit | Response Time | Reference |

|---|---|---|---|---|

| BODIPY-Functionalized Gold Nanoparticles | Cu²⁺ | 1 µM | ~200 seconds | mdpi.com |

| Self-Assembled BODIPY Nanoparticles | Zn²⁺ | 61.3 nM | Not Specified | nih.gov |

| BODIPY-Coated Nickel Nanoparticles | Pb²⁺ | Not Specified | Not Specified | mdpi.com |

| BODIPY on Au-Fe₃O₄ Nanoparticles | Hg²⁺ | Not Specified | Not Specified | mdpi.com |

Surface Functionalization of Various Nanomaterials with this compound

Beyond metallic nanoparticles, this compound can be used to functionalize a diverse range of nanomaterials, including silica (B1680970) nanoparticles, quantum dots (QDs), and carbon-based nanostructures like graphene. nih.govnih.govresearchgate.net Surface functionalization is a critical step that imparts specific chemical reactivity and targeted functionality to the nanomaterial while preserving the unique properties of its core. nih.govresearchgate.net

Silica Nanoparticles: Silica nanoparticles (SiNPs) are a popular choice for hosting fluorescent dyes due to their biocompatibility, optical transparency, and versatile surface chemistry. nih.gov this compound can be covalently incorporated into a silica matrix or attached to the surface of pre-synthesized SiNPs. Covalent attachment is often preferred as it minimizes dye leakage, enhancing the long-term stability and reliability of the probe. nih.govresearchgate.net Silylated BODIPY derivatives can be synthesized and then co-condensed with silica precursors to form dye-doped nanoparticles. nih.gov This strategy allows for the creation of monodisperse and stable nanoparticles that are highly fluorescent and suitable for applications such as cellular imaging.

Quantum Dots (QDs): Quantum dots are semiconductor nanocrystals with size-tunable photoluminescence properties. Functionalizing QDs with this compound can create hybrid probes that benefit from the sharp emission peaks and high photostability of both components. The pyridyl groups within the DPA moiety of the BODIPY dye can facilitate its adsorption onto the surface of QDs, such as those made of Cadmium Selenide (CdSe). researchgate.netrsc.org This combination can be explored for creating advanced sensors or imaging agents where energy transfer processes between the QD and the BODIPY dye can be modulated by the presence of a target analyte.

Graphene and Carbon Nanomaterials: Graphene and its derivatives possess a large surface area and unique electronic properties, making them excellent platforms for developing sensors. mdpi.com The surface of graphene can be functionalized with this compound through covalent or non-covalent interactions. mdpi.com This functionalization can improve the dispersibility of graphene in various solvents and introduce specific recognition sites for analytes. The interaction between the BODIPY dye and the graphene surface can lead to fluorescence quenching, which can be selectively reversed upon binding of the DPA ligand to a target ion, forming the basis of a sensitive detection mechanism.

Fabrication of Hybrid Fluorescent Probes with Enhanced Performance Characteristics

The fabrication of hybrid fluorescent probes involves combining this compound with other materials to create a system with synergistic or enhanced properties. rsc.org These enhancements can include improved water solubility, increased sensitivity, ratiometric sensing capabilities, and better biocompatibility, which are often lacking in the standalone dye molecule. rsc.orgthermofisher.com

One successful strategy involves the development of highly water-soluble BODIPY-DPA probes. By incorporating water-solubilizing groups into the BODIPY structure, researchers have created probes that are effective in aqueous environments, which is essential for most biological applications. rsc.org These probes can exhibit sensitive fluorescence enhancement in the presence of ions like Zn²⁺. rsc.org Furthermore, by modifying the core BODIPY structure, it is possible to create ratiometric probes that show two distinct fluorescence signals in response to analyte binding. nih.gov This ratiometric response, which involves changes in the ratio of fluorescence intensities at two different wavelengths, provides a built-in correction for environmental effects and probe concentration, leading to more accurate and reliable measurements.

Another approach to creating high-performance hybrid probes is the encapsulation of the BODIPY dye within nanoparticles. Assembling BODIPY-DPA monomers into nanoparticles can transform a fluorescent monomer into a non-fluorescent aggregate. nih.gov This self-quenching is reversed upon the addition of an analyte like Zn²⁺, which binds to the DPA unit and disrupts the intermolecular interactions, leading to a dramatic "turn-on" fluorescence signal. nih.gov This aggregation-induced sensing mechanism can provide a very low background signal and thus a high signal-to-noise ratio.

Hybrid probes fabricated by co-encapsulating this compound with other functional molecules inside a nanocarrier, such as an organically modified silica nanoparticle, represent another advanced design. nih.gov This method allows for the creation of multifunctional probes where the BODIPY dye can act as a sensor or an imaging agent in concert with another component, such as a photosensitizer for therapy.

Table 2: Comparison of Standalone vs. Hybrid DPA-BODIPY Probes

| Feature | Standalone DPA-BODIPY Dye | Nanomaterial-Integrated Hybrid Probe | Advantage of Hybridization |

|---|---|---|---|

| Solubility | Often limited in aqueous media | Can be made highly water-soluble (e.g., in silica or self-assembled NPs) | Enhanced performance in biological systems |

| Sensing Mechanism | Fluorescence quenching/enhancement | "Turn-on" from non-fluorescent aggregate; Ratiometric response | Lower background, higher sensitivity, more reliable quantification |

| Stability | Susceptible to environmental degradation | Enhanced stability due to encapsulation/protection by nanomaterial | Longer shelf-life and utility in complex media |

| Background Signal | Moderate to high | Very low (in "turn-on" systems) | Improved signal-to-noise ratio |

Theoretical and Computational Studies of Di 2 Picolyl Aminomethyl Bodipy Interactions

Quantum Chemical Calculations for Electronic Structure Analysis of Di-(2-picolyl)aminomethyl BODIPY

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of this compound. These calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the nature of electronic transitions.

The electronic properties of the BODIPY core are significantly influenced by its substituents. For this compound, the di-(2-picolyl)amine group acts as a potential metal-ion chelating site. Upon complexation with a metal ion, a significant change in the electronic structure is expected. Theoretical studies on similar BODIPY-di(picolyl)amine derivatives complexed with metal ions like iron(III) have shown that the interaction between the metal ion and the ligand can lead to a quenching of the BODIPY fluorescence. nih.gov This is often attributed to a process called photoinduced electron transfer (PET), where the metal center alters the energy levels of the molecular orbitals, providing a non-radiative decay pathway for the excited state.

DFT calculations can model both the ground and excited states of the molecule, both in its free form and when complexed with an analyte. Key parameters obtained from these calculations are summarized in the table below, illustrating the type of data generated in such a study.

| Parameter | Description | Typical Computational Output |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the electron-donating ability of the molecule. | Energy value in electron volts (eV). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the electron-accepting ability of the molecule. | Energy value in electron volts (eV). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; correlates with the wavelength of the lowest energy electronic transition. | Energy value in electron volts (eV). |

| Mulliken Charges | Distribution of partial charges on each atom in the molecule. | Charge values for each atom. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Value in Debye. |

This table is illustrative of the data that would be generated from quantum chemical calculations on this compound.

Molecular Dynamics Simulations for Ligand-Analyte Binding Affinities and Conformational Changes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be particularly useful for investigating the dynamics of its interaction with metal ions and for understanding the conformational changes that occur upon binding.

The di-(2-picolyl)amine moiety is a flexible chelating group. MD simulations can track the conformational rearrangements of this group as it coordinates with a target analyte, such as a transition metal ion. These simulations can reveal the preferred binding geometry and the stability of the resulting complex. Furthermore, by calculating the free energy of binding, MD simulations can provide a quantitative measure of the binding affinity between the BODIPY-based ligand and the analyte.

Classical MD simulations have been employed to study the interaction of halogenated BODIPY derivatives with model cell membranes. nih.gov These studies have shown how the molecule orients itself and partitions into different regions of the membrane, which is crucial for applications in bioimaging and photodynamic therapy. nih.gov Similar simulations for this compound could predict its behavior in biological environments and how its binding to an analyte might influence its cellular localization.

| Simulation Aspect | Information Gained | Relevance to this compound |

| Binding Pose Analysis | The most stable three-dimensional arrangement of the ligand-analyte complex. | Understanding the coordination of metal ions by the di-(2-picolyl)amine group. |

| Conformational Sampling | Exploration of the different shapes the molecule can adopt in solution. | Assessing the flexibility of the chelating arm and its influence on binding. |

| Free Energy of Binding | A quantitative measure of the strength of the interaction between the ligand and the analyte. | Predicting the selectivity and sensitivity of the molecule as a chemosensor. |

| Solvent Effects | The influence of the surrounding solvent on the structure and dynamics of the molecule and its complex. | Understanding how the properties of the sensor might change in different environments. |

This table illustrates the type of information that can be obtained from molecular dynamics simulations of this compound.

Computational Modeling of Spectroscopic Responses upon Complexation with Target Analytes

A key feature of chemosensors like this compound is the change in their spectroscopic properties upon binding to an analyte. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting these changes.

TD-DFT calculations can simulate the electronic absorption and emission spectra of molecules. For this compound, these calculations would predict the wavelengths of maximum absorption and emission, as well as the intensities of these transitions (oscillator strengths). By performing these calculations for both the free ligand and its complex with a metal ion, one can predict the spectral shifts (either blue or red shifts) and changes in fluorescence intensity that are characteristic of the sensing event.

For instance, in studies of other BODIPY-based chemosensors, TD-DFT has been used to show that the quenching of fluorescence upon metal binding is due to the introduction of new, low-energy charge-transfer states that provide a pathway for non-radiative decay. nih.gov Conversely, in some cases, binding to an analyte can restrict intramolecular motions or inhibit PET, leading to an enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). Computational modeling can help to distinguish between these mechanisms.

| Spectroscopic Parameter | Computational Method | Predicted Outcome for this compound |

| Absorption Maximum (λmax) | TD-DFT | Prediction of the color of the compound and how it changes upon analyte binding. |

| Emission Maximum (λem) | TD-DFT (on optimized excited state geometry) | Prediction of the fluorescence color and its shift upon complexation. |

| Oscillator Strength (f) | TD-DFT | A measure of the intensity of an electronic transition, related to the brightness of the fluorescence. |

| Quantum Yield (ΦF) | Not directly calculated, but can be inferred from the nature of the excited states. | Rationalization of why fluorescence is quenched or enhanced upon binding. |

This table illustrates the spectroscopic parameters that can be modeled computationally for this compound.

Exploration of Energy Transfer Pathways and Photophysical Dynamics through Computational Methods

The photophysical dynamics of a fluorescent molecule describe the sequence of events that occur after it absorbs a photon of light. These processes, which include fluorescence, intersystem crossing, and non-radiative decay, happen on very short timescales. Computational methods can help to map out the potential energy surfaces of the excited states and identify the most likely decay pathways.

For BODIPY dyes, a key photophysical process is the competition between fluorescence (emission of light from the first excited singlet state, S1) and intersystem crossing (a transition from the S1 state to a triplet state, T1). Intersystem crossing is often enhanced by the presence of heavy atoms or specific structural features. Theoretical studies on thiophene-fused BODIPY derivatives have revealed that the energy gap between the S1 and T1 states is a critical factor in determining the rate of intersystem crossing. rsc.org

In the context of this compound, computational studies could explore how the coordination of a paramagnetic metal ion (like Cu2+ or Fe3+) might enhance the rate of intersystem crossing, leading to fluorescence quenching. Furthermore, methods like surface hopping molecular dynamics can simulate the time evolution of the excited state, providing a detailed picture of the photophysical dynamics. nih.gov These simulations can estimate the lifetime of the excited state and the quantum yields of the different decay processes. nih.gov Such detailed understanding is crucial for optimizing the performance of the molecule in applications like sensing and photodynamic therapy.

Future Directions and Emerging Research Avenues for Di 2 Picolyl Aminomethyl Bodipy

Expanding the Scope of Analyte Recognition beyond Metal Ions and Biothiols

While the DPA group is a renowned chelator for transition metal ions like Zn(II), its coordination chemistry is not limited to this single species. nih.govsci-hub.se Future research is actively expanding the library of detectable analytes.

Other Metal Ions: Research has demonstrated the potential to adapt the DPA-BODIPY scaffold for other biologically or environmentally significant metal ions. By modulating the ligand field strength and steric environment around the DPA binding pocket, selectivity for ions such as Al³⁺, Cr³⁺, and Fe³⁺ can be achieved. acs.orgscience.gov

Anions: The DPA moiety, particularly when complexed with metal ions, can serve as an effective recognition site for anions. A notable example is the development of DPA-based sensors for pyrophosphate (PPi), a biologically important molecule. researchgate.net An electrogenerated chemiluminescence (ECL) sensor has been developed where a phenoxo-bridged bis(Zn²⁺-DPA) complex acts as the PPi receptor, modulating the light emission from an attached BODIPY reporter. researchgate.net

Reactive Species: A significant frontier is the detection of reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS). These molecules are crucial in cellular signaling and pathology. For instance, BODIPY-based probes have been designed to detect nitric oxide (NO) by leveraging the conversion of a phenylenediamine group into a benzotriazole, which halts a photoinduced electron transfer (PET) process and "turns on" fluorescence. qub.ac.uk Similar design strategies could be integrated with the DPA-BODIPY system to create probes for analytes like hypochlorite (B82951) or peroxynitrite.

Development of Multi-Analyte Sensing Systems and Molecular Logic Gates Based on Di-(2-picolyl)aminomethyl BODIPY

The ability of this compound to respond to multiple stimuli (e.g., ions and protons) makes it an ideal candidate for creating sophisticated molecular information-processing systems. xjenza.org

Multi-Analyte Probes: Systems capable of detecting several analytes simultaneously are being developed. For example, Robson-type macrocyclic sensors, which share design principles with DPA-based systems, have been shown to exhibit a "turn-on" fluorescence response to multiple metal ions, including Zn²⁺, Al³⁺, Cr³⁺, and Fe³⁺, within a single platform. acs.org

Molecular Logic Gates: A molecule can be considered a logic gate if it produces a defined output (e.g., high or low fluorescence) based on the presence or absence of specific chemical inputs. mdpi.com The DPA-BODIPY scaffold is well-suited for this, as the DPA unit can act as a receptor for one input (e.g., a metal ion) while the BODIPY core or another appended group can respond to a second input (e.g., H⁺). This has led to the development of fundamental logic gates:

AND Gates: An AND gate produces a high output only when two inputs are present simultaneously. A DPA-BODIPY derivative can be designed where fluorescence is initially quenched. The binding of a metal ion (Input 1) alone is insufficient to restore fluorescence, but the subsequent binding of another analyte or a change in pH (Input 2) enables the fluorescence output. uoa.gr

OR Gates: An OR gate is activated if at least one of two inputs is present. A probe that fluoresces in the presence of either H⁺ or a specific metal ion would function as an OR gate. mdpi.comuoa.gr

INHIBIT Gates: In this configuration, a chemical input (Input 1, e.g., a metal ion) turns fluorescence "ON," but a second input (Input 2, e.g., a competing chelator or another analyte) reverses this effect, turning the fluorescence "OFF". mdpi.com This has been demonstrated in systems where Ag⁺ binding enhances fluorescence, which is then quenched by the subsequent addition of I⁻. mdpi.com

The integration of these molecular logic gates into more complex circuits is a key area of future research, with studies exploring signal transmission between gates via non-adiabatic excitation transfer. chemrxiv.org

Table 1: Examples of Molecular Logic Gates Based on Related Scaffolds

| Logic Gate | Inputs | Output | Principle |

|---|---|---|---|

| AND | H⁺, Na⁺ | Fluorescence ON | Based on a 'fluorophore-spacer-receptor1-spacer2-receptor2' design, requiring both receptors to be bound to activate the fluorophore. uoa.gr |

| OR | H⁺, Hg²⁺ | Fluorescence ON | The presence of either a proton or a mercury ion is sufficient to cause a change in fluorescence output. uoa.gr |

| INHIBIT | Input A: Ag⁺, Input B: I⁻ | Fluorescence ON/OFF | Input A turns fluorescence on, while the subsequent addition of Input B turns it off. mdpi.com |

| XNOR | H⁺, Ca²⁺ | Luminescence ON/OFF | The output is high when both inputs are present or both are absent. xjenza.org |

Rational Design Principles for Improved Sensor Performance and Tunability

Advancing the capabilities of this compound sensors relies on the strategic and rational design of their molecular architecture. beilstein-journals.org The goal is to fine-tune their photophysical properties and analyte affinity for specific applications.

Control of Sensing Mechanism: The primary sensing mechanism is often photoinduced electron transfer (PET), where the electron-rich DPA moiety quenches the fluorescence of the excited BODIPY core. sci-hub.se Analyte binding to the DPA increases its oxidation potential, inhibiting PET and causing a "turn-on" fluorescence response. sci-hub.sequb.ac.uk Rational design focuses on:

Tuning Redox Potentials: The efficiency of PET is governed by the oxidation potential of the DPA donor and the reduction potential of the BODIPY acceptor. These can be systematically tuned by adding electron-donating or electron-withdrawing groups to either component, thereby adjusting the sensor's sensitivity and turn-on threshold. nih.gov

Enhancing Photophysical Properties: Key performance metrics for a fluorescent sensor include its brightness (quantum yield), color (emission wavelength), and the separation between excitation and emission (Stokes shift).

Quantum Yield: Structural modifications that restrict intramolecular rotations or vibrations, such as introducing steric bulk or rigidifying the structure, can minimize non-radiative decay pathways and increase fluorescence quantum yield. acs.org However, excessive steric hindrance can distort the planarity of the BODIPY core and quench fluorescence entirely. acs.org

Wavelength Tuning: The absorption and emission wavelengths of the BODIPY core can be shifted from the visible to the near-infrared (NIR) region by extending the π-conjugation of the chromophore. nih.gov This is highly desirable for biological imaging to minimize autofluorescence and increase tissue penetration. nih.govnih.gov

Large Stokes Shift: Designing probes with large Stokes shifts is crucial to reduce self-absorption and scattering, leading to improved signal-to-noise ratios. This can be achieved by promoting significant structural rearrangement in the excited state or by using energy transfer mechanisms like Förster Resonance Energy Transfer (FRET). nih.govresearchgate.net

Improving Solubility and Biocompatibility: For biological applications, the sensor must be water-soluble and stable under physiological conditions. This is often achieved by incorporating hydrophilic groups, such as sulfonates or polyethylene (B3416737) glycol (PEG) chains, into the BODIPY structure without compromising its sensing capabilities. researchgate.net

Table 2: Impact of Structural Modifications on Sensor Properties

| Modification | Property Affected | Desired Outcome |

|---|---|---|

| Electron-withdrawing groups on BODIPY | Emission Wavelength, PET | Red-shifted (longer wavelength) emission, fine-tuning of PET efficiency. |

| Extending π-conjugation of BODIPY core | Emission Wavelength | Shift to Near-Infrared (NIR) for in-vivo imaging. nih.gov |

| Introducing steric hindrance near C8-N bond | Fluorescence Quantum Yield | Increased brightness by restricting rotation; potential quenching if too bulky. acs.org |

| Attaching hydrophilic moieties (e.g., PEG) | Solubility | Improved water solubility for biological applications. nih.govresearchgate.net |

| Varying the linker between DPA and BODIPY | PET Efficiency, Binding Affinity | Optimization of sensor's "turn-on" ratio and selectivity. nih.gov |

Exploration of Advanced Imaging Modalities and Potential for Complex Biological System Applications

The next generation of this compound probes is being developed for use with advanced imaging techniques and in increasingly complex biological models.

Near-Infrared (NIR) Imaging: Probes that absorb and emit in the NIR window (650–900 nm) are highly sought after for in-vivo imaging because NIR light can penetrate deeper into tissues with less scattering and is minimally absorbed by endogenous biomolecules like hemoglobin and water, reducing background autofluorescence. nih.gov NIR-emitting DPA-BODIPY derivatives have been successfully used to image pH changes in cancer models in mice. nih.gov

Two-Photon Microscopy (TPM): TPM utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore. This provides intrinsic 3D sectioning, deeper tissue penetration, and reduced phototoxicity compared to conventional one-photon confocal microscopy. Designing DPA-BODIPY probes with high two-photon absorption cross-sections is a major goal for high-resolution imaging in living animals and thick tissue samples. bath.ac.uk

Photoactivatable ("Caged") Probes: A powerful strategy involves creating "caged" sensors that are initially inactive. The probe can be activated with high spatiotemporal precision using a flash of light. A photoactivatable zinc sensor has been developed using two DPA receptors locked by photocleavable o-nitrobenzyl groups. bath.ac.uk UV light exposure removes the caging groups, restoring the probe's responsiveness to zinc, which was demonstrated in living HeLa cells and mouse brain slices. bath.ac.uk